molecular formula C8H8Br2 B150757 (1,2-Dibromoethyl)benzene CAS No. 93-52-7

(1,2-Dibromoethyl)benzene

Cat. No.: B150757
CAS No.: 93-52-7
M. Wt: 263.96 g/mol
InChI Key: SHKKTLSDGJRCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dibromoethyl)benzene, also known as 1,2-dibromo-1-phenylethane, is a chemical compound with the molecular formula C8H8Br2. It appears as a colorless to pale yellow liquid and has a strong, sweet odor. This compound is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and acetone . It is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,2-Dibromoethyl)benzene can be synthesized through the bromination of styrene. The reaction involves the addition of bromine to the double bond of styrene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an organic solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar bromination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dibromoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1,2-Dibromoethyl)benzene involves its ability to undergo nucleophilic and aromatic substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1,2-Dibromo-2-phenylethane
  • Styrene dibromide
  • Phenylethylene bromide

Comparison: (1,2-Dibromoethyl)benzene is unique due to its specific substitution pattern and reactivity. While similar compounds like styrene dibromide and phenylethylene bromide also contain bromine atoms and a benzene ring, the position of the bromine atoms in this compound allows for distinct reactivity and applications in organic synthesis .

Properties

IUPAC Name

1,2-dibromoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKKTLSDGJRCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052735
Record name 1,2-dibromo(phenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name (1,2-Dibromoethyl)benzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19094
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

93-52-7
Record name (1,2-Dibromoethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-1-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2-DIBROMOETHYL)BENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (1,2-dibromoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-dibromo(phenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo(phenyl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIBROMO-1-PHENYLETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUE9VR0TBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2-Dibromoethyl)benzene
Reactant of Route 2
(1,2-Dibromoethyl)benzene
Reactant of Route 3
(1,2-Dibromoethyl)benzene
Reactant of Route 4
(1,2-Dibromoethyl)benzene
Reactant of Route 5
Reactant of Route 5
(1,2-Dibromoethyl)benzene
Reactant of Route 6
(1,2-Dibromoethyl)benzene
Customer
Q & A

Q1: What are the common synthetic routes to obtain (1,2-Dibromoethyl)benzene?

A1: this compound is typically synthesized through the bromination of styrene. []

Q2: Can this compound act as a photoinitiator? What are the implications?

A2: Yes, studies have shown that this compound can initiate the polymerization of styrene upon exposure to UV light. This property is attributed to the generation of reactive β-bromostyryl radicals. Interestingly, these radicals show a lower reactivity towards styrene compared to polystyryl radicals. []

Q3: Can this compound be used to synthesize more complex molecules?

A4: Absolutely! this compound serves as a valuable precursor in the synthesis of various compounds. For example, it can react with acetylacetone and carbon disulfide in the presence of a base to yield 3-(4-Phenyl-1,3-dithiolan-2-ylidene)pentane-2,4-dione. This compound can further undergo condensation reactions with arylaldehydes, showcasing the potential of this compound in constructing diverse molecular structures. [, ]

Q4: Are there alternative methods for synthesizing compounds like α-oxo ketene dithioacetals that typically use this compound?

A5: Yes, researchers have explored alternative synthetic routes to produce compounds like α-oxo ketene dithioacetals. For instance, a method utilizing a KF/Al2O3 catalyst system has been reported. This approach offers potential advantages such as improved reaction yields, reduced reaction times, easier control over reaction conditions, and a more environmentally friendly process compared to traditional methods involving this compound. []

Q5: Can this compound be used in polymer chemistry?

A6: Yes, research demonstrates that this compound groups, when incorporated into polymers like poly(divinylbenzene-co-ethylvinylbenzene), can undergo further chemical modifications. For example, these groups can be transformed to introduce thiol functionalities into the polymer structure, highlighting the potential of this compound for modifying polymer properties. []

Q6: Can this compound be reduced?

A7: Yes, this compound can be reduced using diethyl phosphonate and triethylamine as reducing agents. This reaction provides a method for removing the bromine atoms and obtaining the corresponding alkane. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.